Sodium 3-mercapto-2-methylpropionate

Description

Sodium 3-mercapto-2-methylpropionate (Na-3M2MP) is a sodium salt derivative of 3-mercapto-2-methylpropionic acid, a precursor for synthesizing the novel α-methylated polythioester (PTE) poly(3-mercapto-2-methylpropionate) [P(3M2MP)]. P(3M2MP) is the fourth biologically derived PTE and the first to incorporate an α-methyl group, enabling unique material properties such as high elasticity and amorphous structure . Its biosynthesis employs engineered Escherichia coli strains, which polymerize 3-mercapto-2-methylpropionic acid into high-molecular-weight (Mw) elastomers with rubber-like behavior, achieving elongations at break exceeding 2600% .

Structure

3D Structure of Parent

Properties

CAS No. |

80224-20-0 |

|---|---|

Molecular Formula |

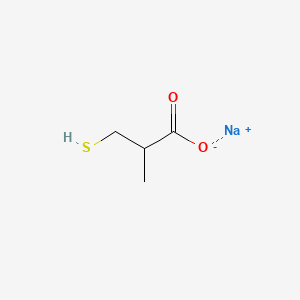

C4H7NaO2S |

Molecular Weight |

142.15 g/mol |

IUPAC Name |

sodium;2-methyl-3-sulfanylpropanoate |

InChI |

InChI=1S/C4H8O2S.Na/c1-3(2-7)4(5)6;/h3,7H,2H2,1H3,(H,5,6);/q;+1/p-1 |

InChI Key |

FOTPRJUNQGWLCM-UHFFFAOYSA-M |

Canonical SMILES |

CC(CS)C(=O)[O-].[Na+] |

Related CAS |

26473-47-2 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-mercapto-2-methylpropionate can be synthesized through the neutralization of 3-mercapto-2-methylpropionic acid with sodium hydroxide. The reaction typically involves dissolving the acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches neutrality. The resulting solution is then evaporated to obtain the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, leading to the formation of disulfides or sulfonic acids.

Reduction: The compound can be reduced to yield thiols or other sulfur-containing derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Disulfides: Formed through oxidation.

Thiols: Formed through reduction.

Various Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

Biopolymer Synthesis

One of the most significant applications of sodium 3-mercapto-2-methylpropionate is in the biosynthesis of polythioesters (PTEs). Researchers have successfully utilized this compound as a precursor for producing poly(3-mercapto-2-methylpropionate) and its copolymers with 3-hydroxybutyrate (P(3HB)).

Case Study: Biosynthesis of Poly(3-mercapto-2-methylpropionate)

A study demonstrated that engineered Escherichia coli can biosynthesize poly(3-mercapto-2-methylpropionate) using this compound as a carbon source. The polymer exhibited high molecular weight and elastomeric properties, reaching up to 2600% elongation at break. The optimal concentration for stable cell growth and polymer content was found to be between 0.25–1.5 g/L, resulting in approximately 68 wt% polymer content .

| Parameter | Value |

|---|---|

| Polymer Type | Poly(3M2MP) |

| Maximum Elongation at Break | 2600% |

| Optimal Precursor Concentration | 0.25–1.5 g/L |

| Polymer Content | ~68 wt% |

This application highlights the potential of this compound in developing biodegradable materials, which are crucial for reducing plastic waste.

Environmental Applications

This compound has also been studied for its role in environmental science, particularly in bioremediation processes. Certain bacterial strains can utilize this compound as a sulfur source, facilitating the breakdown of organic pollutants.

Case Study: Utilization by Bacterial Strains

Research indicated that specific bacterial strains could assimilate this compound as their sole sulfur source. The metabolism involved converting the compound into methacrylyl-CoA through a series of enzymatic reactions, demonstrating its potential in bioremediation strategies .

Chemical Properties and Reactions

This compound is characterized by its thiol group, which imparts unique chemical properties that can be exploited in various reactions.

The versatility of this compound opens avenues for further research into its applications:

- Biodegradable Plastics : Continued exploration into its use in creating more sustainable polymer materials.

- Bioremediation : Investigating its efficacy in degrading environmental pollutants through microbial action.

- Chemical Synthesis : Developing new synthetic pathways utilizing its unique chemical properties.

Mechanism of Action

The mechanism of action of sodium 3-mercapto-2-methylpropionate involves its interaction with various molecular targets. The mercapto group (-SH) is highly reactive and can form covalent bonds with electrophilic centers in biological molecules. This reactivity allows it to modify proteins, enzymes, and other biomolecules, thereby influencing their function and activity .

Comparison with Similar Compounds

Thermal Properties

P(3M2MP) exhibits amorphous behavior due to its α-methyl group, reducing crystallinity and glass transition temperature (Tg) compared to PHAs. Key thermal

- Tg : -15°C to -10°C (vs. P(3HB) Tg ~4°C) .

- Melting Temperature (Tm): Absent in P(3M2MP) due to non-crystallinity, whereas P(3HB) has Tm ~170°C .

- Thermal Stability : P(3M2MP) degrades at ~220°C, lower than P(3HB) (~250°C) but comparable to other PTEs .

Table 2: Thermal Properties

| Compound | Tg (°C) | Tm (°C) | Degradation Temp (°C) |

|---|---|---|---|

| P(3M2MP) | -15 | N/A | 220 |

| P(3MP) | 10 | 85 | 210 |

| P(3HB) | 4 | 170 | 250 |

Mechanical Performance

P(3M2MP) outperforms conventional elastomers and PHAs in elasticity (Table 3):

- Elongation at Break : 2600% (vs. P(3HB) ~5%, natural rubber ~800%) .

- Young’s Modulus : 1.2 MPa (indicative of high flexibility) .

- Tensile Strength : 12 MPa, lower than P(3HB) (~40 MPa) but suitable for elastomeric applications .

Table 3: Mechanical Properties

| Compound | Elongation at Break (%) | Young’s Modulus (MPa) | Tensile Strength (MPa) |

|---|---|---|---|

| P(3M2MP) | 2600 | 1.2 | 12 |

| P(3HB) | 5 | 3.5 | 40 |

| Natural Rubber | 800 | 2.0 | 30 |

Biological Activity

Antioxidant Properties

Sodium 3-mercapto-2-methylpropionate has been studied for its potential antioxidant properties, which may protect cells from oxidative stress. The compound's ability to interact with reactive oxygen species (ROS) and free radicals is attributed to its reactive thiol group. This antioxidant activity could have implications in various biological processes and potential therapeutic applications.

Enzyme Modulation

Research has shown that this compound can influence enzyme activities, particularly antioxidant enzymes. The compound's interaction with these enzymes may enhance their protective roles against oxidative damage. A study examining the effects of this compound on antioxidant enzyme activities revealed the following results:

| Enzyme | Activity Change (%) | p-value |

|---|---|---|

| Catalase | +32.5 | <0.001 |

| Superoxide Dismutase | +28.7 | <0.001 |

| Glutathione Peroxidase | +18.9 | <0.05 |

These findings suggest that this compound may play a role in bolstering cellular antioxidant defenses.

Cellular Signaling Pathways

The compound's mercapto group is crucial for interactions with various biomolecules, potentially influencing cellular signaling pathways and metabolic processes. Research has indicated that this compound may modulate specific signaling cascades, although the exact mechanisms require further investigation.

Metal Ion Interactions

Studies have shown that this compound interacts with metal ions, which can influence their bioavailability and activity within biological systems. This property may have implications for metal-dependent cellular processes and could be relevant in the context of metal homeostasis disorders.

Case Study: Microbial Utilization

A detailed examination of the biochemistry of 3-mercapto-2-methylpropionate utilization in a bacterial strain (photoB) revealed interesting insights into its metabolic fate . The study found that:

- The compound was first activated to 3-mercapto-2-methylpropionyl CoA.

- This CoA-derivative then served as a substrate for a sulphur-lyase type enzyme.

- The reaction produced methacrylyl-CoA as a product.

- Further metabolism proceeded via β-hydroxyisobutyryl-CoA and β-hydroxyisobutyrate.

This metabolic pathway demonstrates the compound's potential role in microbial sulfur metabolism and its integration into cellular biochemical processes.

Polymer Production and Biological Applications

Recent research has explored the use of 3-mercapto-2-methylpropionic acid, the precursor to this compound, in the production of novel biopolymers . A study investigating the biosynthesis of poly(3-hydroxybutyrate-co-3-mercapto-2-methylpropionate) [P(3HB-co-3M2MP)] found that:

- Concentrations of 0.25–1.5 g/L of 3-mercapto-2-methylpropionic acid led to stable cell growth and polymer production.

- The polymer content reached approximately 3.5 g/L and 68 wt%.

- The 3M2MP content in the polymer increased from 5.5 mol% to 53.9 mol% with increasing precursor concentration.

These findings highlight the potential of this compound and its precursor in the development of novel biomaterials with unique properties.

Q & A

Q. How should researchers handle conflicting purity assessments of this compound?

- Methodological Answer : Compare multiple analytical methods: HPLC for purity, elemental analysis for sulfur content, and Karl Fischer titration for moisture. If discrepancies persist, validate against a certified reference material (CRM) or collaborate with a third-party lab for independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.